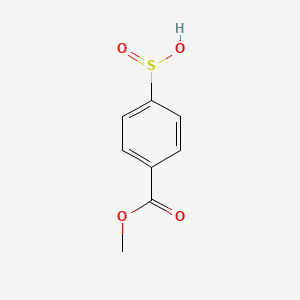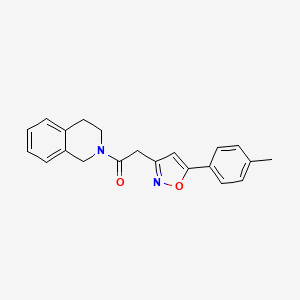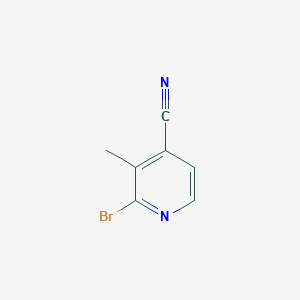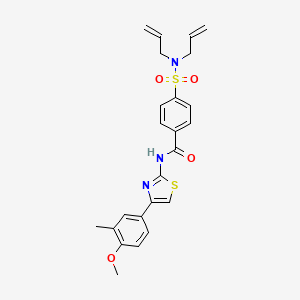![molecular formula C22H18FN3O3 B2691998 1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921797-97-9](/img/structure/B2691998.png)
1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrido[3,2-d]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities.
Scientific Research Applications
Application in Imaging and Tracer Development
1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been explored for their potential in developing tracer molecules for non-invasive imaging, particularly in positron emission tomography (PET). This application is derived from studies involving fluorinated N,N-1,3-diMOM pyrimidine derivatives, which serve as model compounds in this field (Kraljević et al., 2011).
Synthesis and Characterization
The compound and its related derivatives have been synthesized and characterized, providing foundational knowledge for further research and applications. This includes the study of various substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their anilines, amino pyridines, and hydrazides derivatives, which have been prepared and characterized by methods such as IR, 1H-NMR, 13C-NMR, and elemental analysis (Rauf et al., 2010).
Exploration in Herbicidal Activities
Some derivatives of 1-(4-Fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown promise in herbicidal activities. This includes a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which exhibited significant herbicidal activities against certain plant species (Huazheng, 2013).
Nonlinear Optical Properties
The compound and its derivatives have been studied for their third-order nonlinear optical properties, which are essential for the development of nonlinear optical materials for device applications. This includes investigations into the nonlinear refractive index, nonlinear absorption coefficient, and the magnitude of effective third-order susceptibility (Shettigar et al., 2009).
Safety And Hazards
Future Directions
Future research on pyrido[3,2-d]pyrimidines could involve the development of new synthetic methods, the exploration of new reactions, and the investigation of new potential applications for these compounds12.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For detailed information on a specific compound, it would be best to consult the primary literature or a trusted database. If you have any other questions, feel free to ask!
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)20-19(3-2-12-24-20)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPQFFOTZGROML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2691918.png)
![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2691921.png)


![N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2691926.png)
![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)

![5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691932.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2691933.png)


![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)